N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide
Description
N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide is a bis-amide compound featuring a central nonanediamide backbone flanked by two (2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene substituents. The benzothiazole moiety, a sulfur- and nitrogen-containing heterocycle, contributes to its electronic and steric properties, while the nonanediamide chain provides structural flexibility.
Properties
IUPAC Name |
N,N'-bis(3,6-dimethyl-1,3-benzothiazol-2-ylidene)nonanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S2/c1-18-12-14-20-22(16-18)34-26(30(20)3)28-24(32)10-8-6-5-7-9-11-25(33)29-27-31(4)21-15-13-19(2)17-23(21)35-27/h12-17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHADDHQHYRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCCCCCCC(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide typically involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with nonanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing original ones on the benzothiazole rings.
Scientific Research Applications
Chemistry: N,N’-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and track biological molecules in cellular imaging studies.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, N,N’-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which N,N’-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its interaction with biological macromolecules, such as proteins and nucleic acids, can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Bis-Amides
Key Observations :
- Backbone Flexibility: The nonanediamide chain in the target compound and Adelmidrol provides conformational flexibility, whereas thiadiazole-linked macrocycles (e.g., ) are more rigid due to bridging groups.
- Substituent Effects : The dimethylbenzothiazolylidene groups in the target compound enhance lipophilicity compared to Adelmidrol’s hydrophilic hydroxyethyl groups . This difference likely impacts solubility; Adelmidrol is soluble in DMSO (34 mg/mL) , while the target compound may exhibit lower aqueous solubility.
- Heterocyclic Diversity: Thiadiazole derivatives (e.g., ) and benzothiazole analogs (e.g., ) share sulfur-containing rings but differ in electronic properties.
Key Observations :
- The target compound’s synthesis likely involves coupling reactions similar to those in , but the low yield (9.2%) for thiadiazole macrocycles suggests challenges in forming complex bis-heterocyclic structures.
- Adelmidrol’s industrial-scale production contrasts with the labor-intensive synthesis of benzothiazole derivatives, highlighting trade-offs between structural complexity and synthetic feasibility.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s melting point is expected to exceed 200°C (analogous to thiadiazole derivatives ), reflecting strong intermolecular forces from aromatic stacking and hydrogen bonding.
- Stability may be influenced by the hydrolytic susceptibility of the amide bond, as seen in benzothiazole sulfonamides .
Biological Activity
N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide is a compound of significant interest in the field of coordination chemistry and biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two benzothiazole moieties connected by a nonanediamide chain. Its chemical formula is with a molecular weight of 402.62 g/mol. The presence of the benzothiazole rings suggests potential biological activity due to their known pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit antimicrobial properties. A study highlighted that similar benzothiazole-based compounds demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways . Research indicates that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.
The biological activity of this compound can be attributed to its ability to form coordination complexes with metal ions. These complexes can enhance the reactivity of the compound, allowing it to interact more effectively with biological targets. The ligand's ability to chelate metal ions may play a crucial role in its therapeutic efficacy.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours . This suggests a potent anticancer effect that warrants further investigation.
Summary Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect against E. coli (MIC: 32 µg/mL) | |
| Anticancer | Reduces viability in cancer cells (IC50: 10 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
